![molecular formula C15H9Cl2N B11849391 2-(3,5-Dichlorophenyl)quinoline](/img/structure/B11849391.png)
2-(3,5-Dichlorophenyl)quinoline
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Overview
Description
2-(3,5-Dichlorophenyl)quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dichlorophenyl)quinoline typically involves the Friedländer quinoline synthesis, which is a classical method for constructing quinoline rings. This method involves the condensation of 3,5-dichloroaniline with a suitable carbonyl compound, such as 2-aminobenzophenone, in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions in a solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dichlorophenyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral properties of quinoline derivatives, including 2-(3,5-Dichlorophenyl)quinoline. Research indicates that compounds in this class can inhibit the replication of several viruses such as the Zika virus and human immunodeficiency virus (HIV). For instance, a study demonstrated that quinolines could effectively block viral proliferation through specific mechanisms targeting viral enzymes and host cell interactions .
Antileishmanial Properties
Quinoline derivatives have shown promise as antileishmanial agents. A notable case study revealed that certain arylquinolines exhibited potent activity against Leishmania species, which are responsible for leishmaniasis. The compound's selectivity for the parasite over host macrophages was particularly encouraging, with some derivatives achieving an EC50 value of 120 nM against L. mexicana while maintaining a 30-fold selectivity index . This positions this compound as a potential lead compound in developing new treatments for leishmaniasis.
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied. This compound has demonstrated significant inhibitory effects on various cancer cell lines, including lung and breast cancer cells. A patent describes its use in formulating medications targeting cancers with high c-Met expression, which is associated with aggressive tumor growth and metastasis . In vitro studies have shown that this compound can inhibit the proliferation of cancer cells effectively, suggesting its role in cancer therapy.
Antibacterial and Antitubercular Effects
Quinoline derivatives are also recognized for their antibacterial properties. Research has indicated that compounds similar to this compound possess activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Studies have synthesized various quinoline hydrazone derivatives and evaluated their effectiveness against bacterial strains, revealing promising results in terms of both antibacterial and antitubercular activities .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is essential for assessing its viability as a therapeutic agent. Preliminary studies suggest favorable pharmacokinetic properties, with compounds maintaining effective plasma concentrations over time . However, comprehensive toxicological assessments are necessary to evaluate safety profiles before clinical application.
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can inhibit enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the dichloro substitution, resulting in different reactivity and biological activity.
2-(4-Chlorophenyl)quinoline: Contains a single chlorine atom, leading to variations in its chemical and biological properties.
2-(3,5-Dimethylphenyl)quinoline: Substituted with methyl groups instead of chlorine, affecting its reactivity and applications.
Uniqueness
2-(3,5-Dichlorophenyl)quinoline is unique due to the presence of two chlorine atoms on the phenyl ring, which enhances its reactivity and potential applications in various fields. The dichloro substitution also contributes to its distinct biological activities compared to other quinoline derivatives.
Biological Activity
2-(3,5-Dichlorophenyl)quinoline is a heterocyclic organic compound that belongs to the quinoline family. Its structure features a quinoline core with a 3,5-dichlorophenyl substituent, which significantly influences its biological properties. The molecular formula of this compound is C13H8Cl2N, with a molecular weight of approximately 263.11 g/mol. This article explores the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties.
The presence of chlorine atoms in the phenyl ring enhances the compound's reactivity and biological activity. Various synthesis methods have been reported, including nucleophilic substitutions and cyclization reactions involving quinoline derivatives and chlorinated phenyl groups.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance, it has shown significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumonia, with inhibition zones comparable to standard antibiotics .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Inhibition Zone (mm) | Standard Drug Zone (mm) |
---|---|---|
Pseudomonas aeruginosa | 22 | 24 |
Klebsiella pneumonia | 25 | 27 |
Anticancer Activity
The anticancer potential of quinoline derivatives is well-documented, with several studies indicating that modifications can enhance their efficacy against various cancer cell lines. While specific data on this compound is still emerging, its structural analogs have shown promising results in inhibiting tumor growth without significant cytotoxicity to normal cells .
Table 3: Anticancer Activity of Related Quinoline Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound A | HeLa | 10.04 |
Compound B | MCF-7 | 6.68 |
The mechanism by which quinoline derivatives exert their biological effects often involves the inhibition of key enzymes or pathways within microorganisms or cancer cells. For instance, some studies suggest that these compounds may interfere with photosynthetic electron transport in plants and inhibit critical metabolic pathways in bacteria and cancer cells .
Case Studies
- Antimicrobial Study : A study investigated the efficacy of various substituted quinolines against Pseudomonas aeruginosa, revealing that substitutions at specific positions significantly enhanced antimicrobial activity.
- Antiviral Research : Another research focused on the antiviral activities of structurally similar compounds against DENV2 showed that electron-withdrawing groups increased effectiveness while maintaining low cytotoxicity.
Properties
Molecular Formula |
C15H9Cl2N |
---|---|
Molecular Weight |
274.1 g/mol |
IUPAC Name |
2-(3,5-dichlorophenyl)quinoline |
InChI |
InChI=1S/C15H9Cl2N/c16-12-7-11(8-13(17)9-12)15-6-5-10-3-1-2-4-14(10)18-15/h1-9H |
InChI Key |
OEXRVPPOZCQHMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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